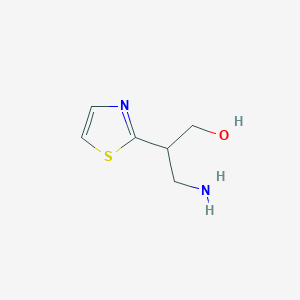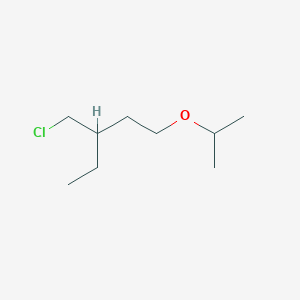
3-(Chloromethyl)-1-isopropoxypentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-1-isopropoxypentane is an organic compound characterized by a chloromethyl group attached to a pentane chain with an isopropoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-isopropoxypentane typically involves the chloromethylation of a pentane derivative. One common method is the reaction of 1-isopropoxypentane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-1-isopropoxypentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiocyanate under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include substituted amines, ethers, and thioethers.
Oxidation: Products include alcohols and aldehydes.
Reduction: The major product is the corresponding methyl derivative.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-1-isopropoxypentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-1-isopropoxypentane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. This compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)-1-methoxypentane: Similar structure but with a methoxy group instead of an isopropoxy group.
3-(Chloromethyl)-1-ethoxypentane: Similar structure but with an ethoxy group instead of an isopropoxy group.
3-(Chloromethyl)-1-propoxypentane: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness
3-(Chloromethyl)-1-isopropoxypentane is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions with other molecules
Eigenschaften
Molekularformel |
C9H19ClO |
|---|---|
Molekulargewicht |
178.70 g/mol |
IUPAC-Name |
3-(chloromethyl)-1-propan-2-yloxypentane |
InChI |
InChI=1S/C9H19ClO/c1-4-9(7-10)5-6-11-8(2)3/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
PYUCKOZQBDGSQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCOC(C)C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



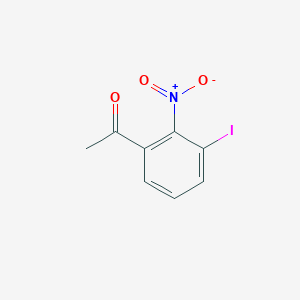
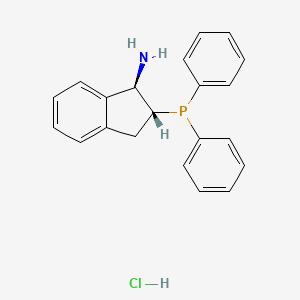
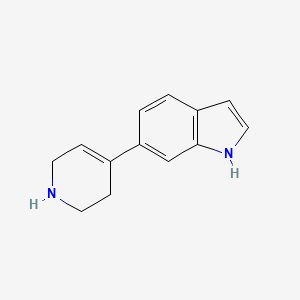
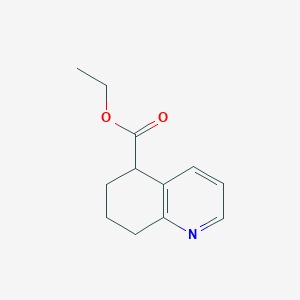
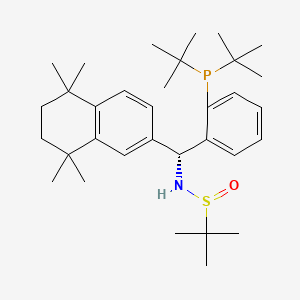
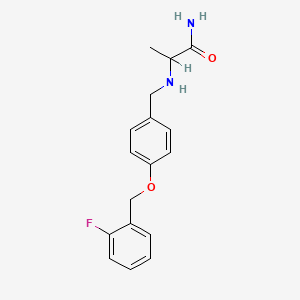
![1-Cyclopropyl-2-(5,6-dimethyl-1h-benzo[d]imidazol-1-yl)ethan-1-amine](/img/structure/B13651715.png)
![Dichlorotitanium;[5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-1-ylmethanol](/img/structure/B13651722.png)
![(SP-4-1)-[5,10,15,20-Tetrakis(4-bromophenyl)-21H,23H-porphinato(2-)-|EN21,|EN22,|EN23,|EN24]cobalt](/img/structure/B13651734.png)



